1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C13H21NO2·HCl and a molecular weight of 259.77 . This compound is known for its unique structure, which includes an isobutoxy and a methoxy group attached to a phenyl ring, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the alkylation of 4-methoxyphenol with isobutyl bromide to form 4-isobutoxy-3-methoxyphenol. This intermediate is then subjected to a Mannich reaction with formaldehyde and ethanamine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanamine: This compound lacks the isobutoxy group, making it less hydrophobic and potentially altering its biological activity.
1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride: The presence of a fluorine atom instead of an isobutoxy group can significantly change the compound’s reactivity and interaction with biological targets .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-9(2)8-16-12-6-5-11(10(3)14)7-13(12)15-4;/h5-7,9-10H,8,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXAGNMQJFUSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(C)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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